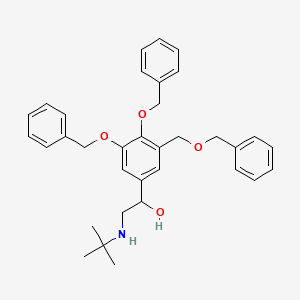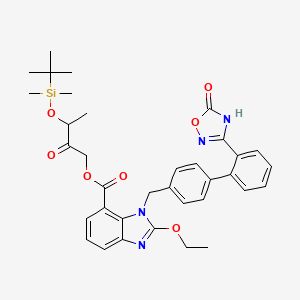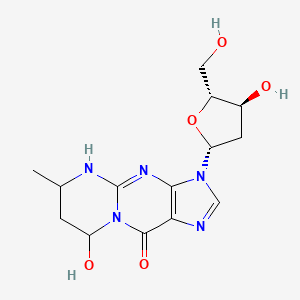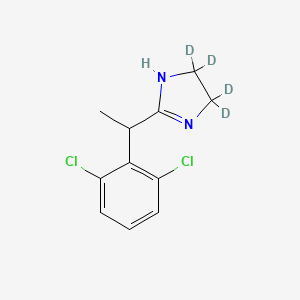![molecular formula C14H10BrN3O2 B13842929 4'-(Azidobromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13842929.png)
4'-(Azidobromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carboxylic Acid is a complex organic compound with a unique structure that includes an azido group, a bromomethyl group, and a biphenyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carboxylic Acid typically involves multiple steps, starting with the formation of the biphenyl core. The azido and bromomethyl groups are introduced through specific reactions, such as nucleophilic substitution and azidation. Common reagents used in these reactions include sodium azide and bromine-containing compounds. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of the azido group .
Analyse Chemischer Reaktionen
Types of Reactions: 4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, forming triazoles through click chemistry.
Reduction Reactions: The azido group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions:
Substitution: Copper catalysts are often used in click chemistry to facilitate the formation of triazoles.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Triazoles: Formed through click chemistry.
Amines: Resulting from the reduction of the azido group.
Carboxylic Acids/Aldehydes: Formed through the oxidation of the bromomethyl group.
Wissenschaftliche Forschungsanwendungen
4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carboxylic Acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carboxylic Acid is primarily related to its reactive functional groups:
Azido Group: Participates in click chemistry, forming stable triazole rings that can be used for molecular labeling and conjugation.
Bromomethyl Group:
Biphenyl Core: Provides structural stability and rigidity, making the compound suitable for incorporation into larger molecular frameworks.
Vergleich Mit ähnlichen Verbindungen
5-(4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl)-1H-tetrazole (AZBT): Similar structure with a tetrazole ring, used in sartan drugs.
4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carbonitrile: Similar structure but with a carbonitrile group instead of a carboxylic acid.
Uniqueness: 4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carboxylic Acid is unique due to its combination of azido and bromomethyl groups, which provide versatile reactivity. This makes it particularly valuable in click chemistry and the synthesis of complex molecules .
Eigenschaften
Molekularformel |
C14H10BrN3O2 |
|---|---|
Molekulargewicht |
332.15 g/mol |
IUPAC-Name |
2-[4-[azido(bromo)methyl]phenyl]benzoic acid |
InChI |
InChI=1S/C14H10BrN3O2/c15-13(17-18-16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(19)20/h1-8,13H,(H,19,20) |
InChI-Schlüssel |
DUERTRPSGFGAIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(N=[N+]=[N-])Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![11-oxo-6,11-Dihydro-5H-dibenzo[b,e]azepine-5-carboxamide](/img/structure/B13842856.png)
![2-(6-Phenyl-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842858.png)
![ethyl (2E)-5,5,5-trideuterio-2-[(4-fluorophenyl)methylidene]-3-oxo-4-(trideuteriomethyl)pentanoate](/img/structure/B13842860.png)

![1-methyl-3-[[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one](/img/structure/B13842886.png)

![(2R)-2-[2-[(3R,4R,5S,7S,14S,16R)-17-acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13842897.png)


![1-[4-Tert-butyl-2-(dimethylamino)-1,3-thiazol-5-yl]ethanone](/img/structure/B13842914.png)

![[4-Acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;hydrate](/img/structure/B13842918.png)
